molecular formula C22H16FN3O5S2 B14952563 4-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B14952563
M. Wt: 485.5 g/mol
InChI Key: NLROXGAHZHXNRJ-VBKFSLOCSA-N
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Description

4-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin core, a thiazolidin ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin core, followed by the introduction of the fluorophenoxy group. The thiazolidin ring is then formed through a cyclization reaction, and finally, the butanoic acid moiety is attached.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorophenoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in derivatives with different aromatic groups.

Scientific Research Applications

4-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-{[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • 4-[(5Z)-5-{[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Uniqueness

The uniqueness of 4-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid lies in its specific combination of functional groups and its potential for diverse applications. The presence of the fluorophenoxy group, in particular, may confer unique properties such as increased binding affinity or altered reactivity compared to similar compounds.

Properties

Molecular Formula

C22H16FN3O5S2

Molecular Weight

485.5 g/mol

IUPAC Name

4-[(5Z)-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C22H16FN3O5S2/c23-13-6-8-14(9-7-13)31-19-15(20(29)25-10-2-1-4-17(25)24-19)12-16-21(30)26(22(32)33-16)11-3-5-18(27)28/h1-2,4,6-10,12H,3,5,11H2,(H,27,28)/b16-12-

InChI Key

NLROXGAHZHXNRJ-VBKFSLOCSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)OC4=CC=C(C=C4)F

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)OC4=CC=C(C=C4)F

Origin of Product

United States

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